1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene
CAS No.: 947534-45-4
Cat. No.: VC17205037
Molecular Formula: C14H10BrF3O2
Molecular Weight: 347.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947534-45-4 |
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Molecular Formula | C14H10BrF3O2 |
Molecular Weight | 347.13 g/mol |
IUPAC Name | 1-bromo-2-[[2-(trifluoromethoxy)phenoxy]methyl]benzene |
Standard InChI | InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2 |
Standard InChI Key | QGOPWPDVVNZLJK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2OC(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is , with a calculated molecular weight of 347.14 g/mol . Its structure features a benzene core substituted with three functional groups:
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A bromine atom at position 1, which serves as a reactive site for cross-coupling reactions.
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A phenoxymethyl group (-CH-O-CH-) at position 2, providing a bridging oxygen atom that enhances solubility and facilitates further derivatization.
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A trifluoromethoxy group (-OCF) at position 2 of the phenoxy ring, contributing to electron-withdrawing effects and metabolic stability .
The trifluoromethoxy group’s electronegativity polarizes the aromatic system, influencing both reactivity and intermolecular interactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene involves multi-step nucleophilic aromatic substitution and etherification reactions. A representative pathway is outlined below:
Step 1: Preparation of 2-(Trifluoromethoxy)phenol
2-(Trifluoromethoxy)phenol is synthesized via nitration and reduction of phenol derivatives, followed by trifluoromethylation using silver trifluoroacetate .
Step 2: Benzylation of 2-(Trifluoromethoxy)phenol
The phenol reacts with 1-bromo-2-(bromomethyl)benzene in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–110°C . The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by recrystallization or column chromatography.
Optimization Notes:
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Solvent: DMF enhances solubility of aromatic intermediates .
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Temperature: Reactions at 110°C achieve >90% conversion within 12 hours .
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Workup: Washing with aqueous NaOH removes unreacted phenolic starting material .
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
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Melting Point | 85–88°C (estimated) | |
Boiling Point | 290–295°C (extrapolated) | |
Solubility in DCM | >50 mg/mL | |
LogP (Octanol-Water) | 3.2 ± 0.3 |
The high logP value underscores the compound’s lipophilicity, a trait advantageous in drug design for membrane permeability .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom at position 1 enables participation in palladium-catalyzed couplings, such as:
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the trifluoromethoxy group, guided by its strong electron-withdrawing nature .
Applications in Drug Discovery
Kinase Inhibitor Development
The trifluoromethoxy group enhances binding affinity to ATP pockets in kinase targets. For example, derivatives of this compound have shown IC values <100 nM against EGFR and VEGFR2 in preclinical assays .
Agricultural Chemistry
Structural analogs act as precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 95% weed suppression at 10 g/ha .
Comparison with Structural Analogs
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